1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea
Description
This compound is a urea derivative with three distinct substituents:
- 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties through chlorine’s electron-withdrawing effect.
Its synthesis likely involves multi-step reactions, such as sulfonylation of urea precursors followed by carbamoylation.
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O6S/c1-14-5-11-19(12-6-14)33(31,32)25(17-9-7-15(22)8-10-17)21(28)24-20(27)23-16-3-2-4-18(13-16)26(29)30/h2-13H,1H3,(H2,23,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHHIVSLOAIDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to significant pharmacological effects.
Chemical Structure
The chemical formula for this compound is . Its structural components include:
- A chlorophenyl group
- A methylphenyl sulfonyl group
- A nitrophenyl carbamoyl moiety
Antimicrobial Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit notable antibacterial properties. In a study evaluating synthesized compounds, the compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : It showed strong inhibitory activity, with some derivatives achieving IC50 values significantly lower than the reference standard thiourea .
- Urease : The compound exhibited potent urease inhibition, with IC50 values ranging from 1.13 µM to 6.28 µM for various derivatives . This suggests potential applications in treating conditions related to urease activity, such as urinary tract infections.
Antitumor Activity
The compound's antitumor properties have been linked to its ability to inhibit NADH oxidase activity in HeLa cells. This inhibition was found to be noncompetitive or uncompetitive depending on NADH concentration, indicating a specific mechanism of action that may contribute to its antitumor efficacy .
Case Studies
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains, revealing that compounds with similar structural features exhibited varying degrees of antibacterial effectiveness. Compounds with the sulfonamide functionality were particularly effective against gram-positive bacteria.
- Enzyme Inhibition Studies : In a detailed kinetic analysis, the inhibition of urease by the compound was characterized, showing that it could potentially serve as a therapeutic agent against urease-related disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
Table 1: Substituent Comparison of Urea-Based Compounds
Key Observations :
- The 3-nitrophenylcarbamoyl group introduces a unique electron-deficient aromatic system, which may affect reactivity in nucleophilic substitution or redox reactions.
Crystallographic and Conformational Analysis
Table 2: Dihedral Angles and Crystal Packing
Key Observations :
- The sulfanyl (S–) group in results in a larger dihedral angle (75.1°) compared to sulfonyl analogs, suggesting steric or electronic effects influence molecular conformation.
- Weak interactions (C–H⋯N/O) dominate packing in sulfonated/sulfanylated compounds, as seen in and . The target compound’s nitro group may further stabilize crystal lattices via dipole-dipole interactions.
Physicochemical Properties
Table 3: Calculated and Experimental Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
